molecular formula C7H14ClHgN B12803092 Chloro(2-piperidin-1-ylethyl)mercury CAS No. 24256-00-6

Chloro(2-piperidin-1-ylethyl)mercury

Cat. No.: B12803092
CAS No.: 24256-00-6
M. Wt: 348.24 g/mol
InChI Key: QJIQRICORLRSPF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Principles for Organomercury Compounds

The International Union of Pure and Applied Chemistry (IUPAC) defines organomercury compounds as substances containing covalent bonds between mercury and carbon atoms. For this compound, the naming process follows substitutive nomenclature, where the parent structure is derived from the longest hydrocarbon chain bonded to mercury.

The compound’s structure consists of a mercury atom bonded to a chlorine atom and a 2-piperidin-1-ylethyl group. According to IUPAC rules, the principal characteristic group (the organomercury moiety) determines the base name "mercury". The substituents are prioritized alphabetically, with locants assigned to ensure the lowest possible numbering for substituents. Thus, the ethyl chain bearing the piperidine group is numbered starting from the mercury atom, yielding "2-piperidin-1-ylethyl" as the substituent prefix. The full systematic name, therefore, is This compound , reflecting the direct bonding of chlorine and the substituted ethyl group to the central mercury atom.

Key steps in the nomenclature process include:

  • Identification of the parent hydride (mercury).
  • Assignment of prefixes for substituents in alphabetical order.
  • Use of multiplicative prefixes for identical substituents (not applicable here).

Structural Analysis of the Hg-C Bond in Piperidine-Containing Organomercurials

Organomercury compounds typically exhibit linear geometry at the mercury center due to sp hybridization, with bond angles close to 180°. In this compound, the mercury atom forms two covalent bonds: one with the chlorine atom and another with the carbon atom of the ethyl group. The Hg-C bond length in such compounds generally ranges between 2.05–2.15 Å, consistent with the low polarity and high stability observed in organomercurials.

The piperidine ring, a six-membered cyclic amine, introduces steric and electronic effects. The nitrogen atom in the piperidine group possesses a lone pair of electrons, but in this compound, it does not directly coordinate with mercury. Instead, the ethyl chain serves as a spacer, maintaining the piperidine moiety as a distal substituent. This structural arrangement minimizes electronic interactions between the mercury center and the piperidine nitrogen, preserving the linear geometry of the Hg-C-Cl core.

Table 1: Structural Parameters of this compound

Parameter Value/Description
Hg-C Bond Length 2.10 Å (estimated)
C-Hg-Cl Bond Angle ~180°
Piperidine Ring Conformation Chair configuration

Comparative Analysis with Related Mercury-Piperidine Complexes

This compound belongs to a broader family of mercury-piperidine complexes, though such compounds are less common than simpler alkylmercury derivatives. Comparatively, dimethylmercury (Hg(CH₃)₂) features two methyl groups bonded to mercury, resulting in a linear structure with Hg-C bonds of 2.08 Å. In contrast, phenylmercury chloride (C₆H₅HgCl) substitutes one methyl group with an aromatic ring, introducing resonance effects that slightly elongate the Hg-C bond (2.12 Å).

The piperidine-containing derivative differs from these analogs in two key aspects:

  • Steric Effects : The bulky piperidine group imposes greater steric hindrance compared to linear alkyl or aryl groups, potentially influencing reactivity in substitution reactions.
  • Electronic Effects : While the ethyl chain insulates the mercury center from the piperidine’s nitrogen, the electron-rich piperidine ring may indirectly stabilize the Hg-C bond through hyperconjugative interactions.

Table 2: Comparison of Selected Organomercury Compounds

Compound Hg-C Bond Length (Å) Substituent Type
Dimethylmercury 2.08 Methyl
Phenylmercury Chloride 2.12 Phenyl
This compound 2.10 (est.) Piperidinylethyl

Properties

CAS No.

24256-00-6

Molecular Formula

C7H14ClHgN

Molecular Weight

348.24 g/mol

IUPAC Name

chloro(2-piperidin-1-ylethyl)mercury

InChI

InChI=1S/C7H14N.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h1-7H2;1H;/q;;+1/p-1

InChI Key

QJIQRICORLRSPF-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)CC[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 203226 involves several steps, typically starting with the induction of pluripotent stem cells to neural stem cells. This process requires specific tissue culture media and conditions to ensure the successful differentiation of cells . The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of NSC 203226 is less common, as it is primarily used in research settings. large-scale production would likely involve optimizing the tissue culture conditions and scaling up the differentiation process to produce sufficient quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: NSC 203226 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving NSC 203226 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of NSC 203226 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

NSC 203226 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of various chemical reactions and to develop new synthetic methods. In biology, NSC 203226 is valuable for understanding the differentiation of neural stem cells and their potential therapeutic applications . In medicine, it is explored for its potential in treating neurological disorders and other diseases. Industrial applications include its use in developing new materials and technologies .

Mechanism of Action

The mechanism of action of NSC 203226 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neural differentiation and function . The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Mercury Compounds

Substituent-Driven Reactivity and Stability

Alkyl Mercury Chlorides
  • Chloro(ethyl)mercury (CAS: 107-27-7) and chloro(propyl)mercury (CAS: 2440-40-6) are linear alkyl derivatives. Their simpler structures result in lower steric hindrance and higher volatility compared to Chloro(2-piperidin-1-ylethyl)mercury.
  • Chloro(cyclohexyl)mercury (CAS: 24371-94-6) features a bulky cyclohexyl group, enhancing steric shielding around the mercury center. However, it lacks the electron-donating nitrogen present in this compound, which may influence redox behavior .
Aryl Mercury Chlorides
  • Chloro(pyridin-3-yl)mercury (CAS: 5428-90-0) and chloro(naphthalen-2-yl)mercury (CAS: 39966-41-1) incorporate aromatic substituents. Their conjugated π-systems enable distinct photophysical properties and stronger intermolecular interactions, unlike the aliphatic piperidine group in this compound .
Heteroatom-Substituted Derivatives
  • Chloro(2-pyrimidinyloxy)mercury (SDBS entry) contains a pyrimidine oxygen substituent. This electronegative group increases polarity and hydrogen-bonding capacity, contrasting with the basic piperidine nitrogen in this compound .

Thermodynamic and Kinetic Stability

Mercury(II) forms exceptionally stable chloro complexes (e.g., HgCl₂), with logβ values exceeding 10 for [HgCl₄]²⁻ . This compound likely benefits from similar thermodynamic stability due to Hg-Cl bonding, but its piperidine group introduces additional steric protection against nucleophilic attack. In contrast, chloro(prop-2-enyl)mercury (CAS: 14155-77-2) has an unsaturated allyl group, making it more prone to decomposition via β-hydride elimination .

Key Research Findings

  • Fluorescence Properties: Chloro-substituted mercury compounds (e.g., compound 6 in ) exhibit unique emission maxima due to electronic effects. This compound’s emission profile is hypothesized to differ from aryl derivatives due to its non-conjugated substituent .
  • Substituent Position Effects : Ortho-chloro substitution in aryl mercury compounds enhances cytotoxicity (IC₅₀ ~26–28 mM, ). The piperidine group’s spatial arrangement may similarly optimize target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.